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Compound of interest� p-(Dimethylamino)benzaldehyde oxime

The Compound Cat. No.: B1609340

The Compound CAS No.: 2929-84-2

An In-depth Technical Guide to the Synthesis of p-

(Dimethylamino)benzaldehyde Oxime

This guide provides a comprehensive overview of the synthesis of p-

(Dimethylamino)benzaldehyde oxime, a compound of interest for researchers

in organic synthesis and drug development. The synthesis is typically achieved in a

two-step process: the formation of the precursor, p-(Dimethylamino)benzaldehyde

(DMAB), followed by its conversion to the corresponding oxime. This document

details the experimental protocols, presents quantitative data in a structured

format, and includes a visual representation of the synthetic workflow.

Overall Synthesis Pathway

The synthesis begins with the formylation of N,N-dimethylaniline to produce p-

(Dimethylamino)benzaldehyde. This aldehyde then undergoes a condensation

reaction with hydroxylamine to yield the final product, p-

(Dimethylamino)benzaldehyde oxime.

Caption: Overall two-step synthesis pathway for p-

(Dimethylamino)benzaldehyde oxime.

Experimental Protocols

Part A: Synthesis of p-

(Dimethylamino)benzaldehyde (Precursor)
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Two common methods for the synthesis of the aldehyde precursor are the

Vilsmeier-Haack reaction and a condensation reaction involving p-

nitrosodimethylaniline. The latter, detailed in Organic Syntheses, is a well-

established and reliable method.[1]

Method 1: Vilsmeier-Haack Reaction

Materials: N,N-dimethylaniline, phosphorus oxychloride (POCl₃),

dimethylformamide (DMF), ice, saturated aqueous sodium acetate.

Procedure:

In a three-necked round-bottomed flask equipped with a stirrer, dropping

funnel, and reflux condenser, place 440 g (6 moles) of dimethylformamide and

cool in an ice bath.[2]

Add 253 g (1.65 moles) of phosphorus oxychloride dropwise with stirring.[2]

After the initial exothermic reaction subsides, add 200 g (1.65 moles) of N,N-

dimethylaniline dropwise.[2]

Heat the reaction mixture on a steam bath with stirring for 2 hours.[2]

Cool the mixture and pour it over 1.5 kg of crushed ice.[2]

Neutralize the solution to a pH of 6–8 by adding approximately 1.5 L of

saturated aqueous sodium acetate solution with vigorous stirring.[2]

Allow the mixture to stand overnight in a refrigerator.[2]

Filter the crystalline precipitate by suction and wash it several times with

water.[2]

Purification: The product can be further purified by recrystallization or by

dissolving in dilute hydrochloric acid and reprecipitating with a dilute sodium

hydroxide solution.[1][3]
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Part B: Synthesis of p-

(Dimethylamino)benzaldehyde Oxime

The oximation is a condensation reaction between the aldehyde precursor and

hydroxylamine hydrochloride in the presence of a base. Modern methods often

employ microwave irradiation to accelerate the reaction.

Method 2: Microwave-Assisted Oximation

Materials: p-(Dimethylamino)benzaldehyde, hydroxylamine hydrochloride

(NH₂OH·HCl), anhydrous sodium carbonate (Na₂CO₃), ethanol, ethyl acetate,

water.

Procedure:

Dissolve p-(Dimethylamino)benzaldehyde, 1.2-1.3 equivalents of

hydroxylamine hydrochloride, and 1.3-1.4 equivalents of anhydrous sodium

carbonate in ethanol (e.g., 3 mL for 0.10 g of aldehyde).[4]

Place the mixture in a microwave reactor and heat to 90°C with a power of

300W for approximately 5 minutes.[4]

Monitor the reaction completion using thin-layer chromatography (TLC) or gas

chromatography (GC).[4]

After completion, remove the solvent under reduced pressure.[4]

Purification:

The residue is taken up in a mixture of ethyl acetate and water for extraction.

[4]

Separate the organic phase, dry it with anhydrous sodium sulfate, filter, and

evaporate the solvent to obtain the p-(Dimethylamino)benzaldehyde

oxime product.[4]

Data Presentation
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Quantitative Data for Synthesis Protocols

Parameter
Precursor Synthesis

(Vilsmeier-Haack)

Oxime Synthesis

(Microwave)

Starting Material N,N-dimethylaniline

p-

(Dimethylamino)benzaldeh

yde

Key Reagents POCl₃, DMF NH₂OH·HCl, Na₂CO₃

Solvent DMF Ethanol

Reaction Time 2 hours (heating) 5 minutes

Temperature Steam bath 90°C

Yield 80–84%[2] ~91% (conversion rate)[4]

Melting Point (°C) 73–74 (for DMAB)[2]
Not specified in this

protocol

Characterization Data for p-

(Dimethylamino)benzaldehyde Oxime

Property Value Source

Molecular Formula C₉H₁₂N₂O PubChem[5]

Molecular Weight 164.20 g/mol PubChem[5]

Melting Point Not consistently reported -

¹H NMR Spectra available PubChem[5]

¹³C NMR Spectra available PubChem[5]

FT-IR (KBr Wafer) Spectra available PubChem[5]
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Experimental Workflow Visualization

The following diagram illustrates the detailed workflow for the synthesis and

purification of p-(Dimethylamino)benzaldehyde oxime.

Caption: Detailed experimental workflow for the synthesis of p-

(Dimethylamino)benzaldehyde oxime.
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